![molecular formula C12H36Ga2N6 B3145600 三(二甲基氨基)镓(III) CAS No. 57731-40-5](/img/structure/B3145600.png)
三(二甲基氨基)镓(III)
描述
Tris(dimethylamido)gallium(III), also known as Hexakis(dimethylamido)digallium, is an amide complex of gallium . It has the empirical formula C12H36Ga2N6 and a molecular weight of 403.90 . This compound is commercially available .
Synthesis Analysis
Tris(dimethylamido)gallium(III) can be prepared from lithium dimethylamide and gallium trichloride .Molecular Structure Analysis
The molecular structure of Tris(dimethylamido)gallium(III) is represented by the SMILES stringCN(C)[Ga-]1(N(C)C)N+(C)Ga-C)(N(C)C)[N+]1(C)C
. Chemical Reactions Analysis
Tris(dimethylamido)gallium(III) can be used as a reagent for the growth of gallium oxide films via the reaction with alcohols or water . It is also used in a new pyrolysis route to GaN quantum dots .Physical And Chemical Properties Analysis
Tris(dimethylamido)gallium(III) is a solid with a melting point of 104-105.5 °C . It is also known to react violently with water .科学研究应用
Epitaxial GaN using Ga (NMe2)3 and NH3 plasma by atomic layer deposition This compound is used in the low-temperature deposition of high-quality epitaxial GaN, which is crucial for its integration in electronic applications. The atomic layer deposition (ALD) process shows self-limiting behaviour between 130–250 °C with a growth rate of 1.4 Å per cycle .
GaN films on Si (100) and 4H-SiC (0001) Tris(dimethylamido)gallium(III) is used together with NH3 by both thermal and plasma ALD to deposit GaN on Si (100) and 4H-SiC (0001). The NH3 plasma process showed that surface saturation could be obtained with a growth per cycle (GPC) of 1.4 Å per cycle after 4 s of 1 and 6 s of NH3 plasma .
Growth of gallium oxide films via the reaction with alcohols or water This compound is used as a reagent for the growth of gallium oxide films via the reaction with alcohols or water .
Atomic Layer Deposition (ALD) of gallium oxide films Tris(dimethylamido)gallium(III) is used in the ALD of gallium oxide films .
New pyrolysis route to GaN quantum dots This compound is used in a new pyrolysis route to GaN quantum dots .
Gallium nitride film precursor
Tris(dimethylamido)gallium(III) is used as a precursor for the formation of gallium nitride films .
作用机制
Target of Action
Tris(dimethylamido)gallium(III), also known as Tris(dimethylamino)gallium(III) dimer, is primarily used as a precursor to other gallium complexes . It is also used as a reagent for the growth of gallium oxide films and in the atomic layer deposition (ALD) process .
Mode of Action
The compound interacts with its targets through a low-temperature atomic layer deposition (ALD) process . This process shows self-limiting behavior between 130–250 °C with a growth rate of 1.4 Å per cycle .
Biochemical Pathways
The compound is involved in the synthesis of gallium oxide films via the reaction with alcohols or water . It is also used in a new pyrolysis route to GaN quantum dots .
Pharmacokinetics
It’s known that the compound is sensitive to moisture .
Result of Action
The result of the compound’s action is the formation of gallium oxide films and GaN quantum dots . These materials have potential applications in various semiconductor devices .
Action Environment
The compound is stable in dry air but decomposes upon contact with water, acid, or base . The ALD process, a key part of its mode of action, is temperature-dependent, showing self-limiting behavior between 130–250 °C .
安全和危害
未来方向
属性
IUPAC Name |
N-[bis(dimethylamino)gallanyl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLCFMPFTXQSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Ga](N(C)C)N(C)C.CN(C)[Ga](N(C)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Ga2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57731-40-5 | |
Record name | Tris(dimethylamido)gallium (III) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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